

Comparative docking studies of Isoindoline-5-carbonitrile derivatives

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Compound of Interest

Compound Name: *Isoindoline-5-carbonitrile*

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Overview of Isoindoline Derivatives and Their Therapeutic Potential

Isoindoline and its derivatives, particularly isoindolinones, represent a versatile scaffold in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.^[1] ^[2]^[3] Molecular docking studies are crucial in elucidating the potential binding modes of these derivatives to their biological targets at a molecular level, thereby guiding the design of more potent and selective inhibitors.

Comparative Docking Performance

The following tables summarize the key quantitative data from various molecular docking studies on isoindoline derivatives against different enzymatic targets.

Carbonic Anhydrase Inhibitors

Novel isoindolinone derivatives have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes. These enzymes are established therapeutic targets for various conditions, including glaucoma and epilepsy.

Compound	Target	Docking Score (Binding Energy, kcal/mol)	Key Interacting Residues	Reference
Isoindolinone Derivative 2a	hCA I	-	-	[1]
Isoindolinone Derivative 2b	hCA I	-	-	[1]
Isoindolinone Derivative 2f	hCA I	-	His94, His96, His119, Thr199, Thr200	[1]
Isoindolinone Derivative 2a	hCA II	-	His94, His96, His119, Thr199, Thr200	[1]
Isoindolinone Derivative 2b	hCA II	-	-	[1]
Isoindolinone Derivative 2f	hCA II	-	-	[1]

Note: Specific docking scores were not provided in the abstract, but the study highlights potent inhibitory activity with K_i values in the nanomolar range.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Isoindolin-1-one derivatives have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Compound	Target	Docking Score (Binding Energy, kcal/mol)	Key Interacting Residues	Reference
Isoindolin-1-one Derivative 108	EGFR	-6.73	-	[4]
Isoindolin-1-one Derivative 109	EGFR	-6.51	-	[4]
Erlotinib (Reference)	EGFR	-4.27	Lysine, Aspartic acid, Valine, Alanine, Leucine	[4]

Urease Inhibitors

Novel isoindolin-1-ones fused with barbiturates have been designed and evaluated as inhibitors of Jack bean urease, an important enzyme in the pathogenesis of *Helicobacter pylori*.

Compound	Target	Docking Score (Binding Energy, kcal/mol)	Key Interacting Residues	Reference
Compound 5b	Jack bean urease	-	-	[5]
Compound 5e	Jack bean urease	-7.14	-	[5]
Thiourea (Reference)	Jack bean urease	Lower than test compounds	-	[5]

Note: The study mentions a range of binding energies from -5.77 to -7.14 kcal/mol for the synthesized compounds.[5]

Caspase-3 Interaction

Isoindoline-1,3-dione derivatives have been docked against caspase-3, a key enzyme in the apoptotic pathway, to evaluate their potential as anticancer agents.

Compound	Target	Docking Score (Binding Energy, kcal/mol)	Key Interacting Residues	Reference
Compound 3e	Caspase-3	High	-	[6][7]

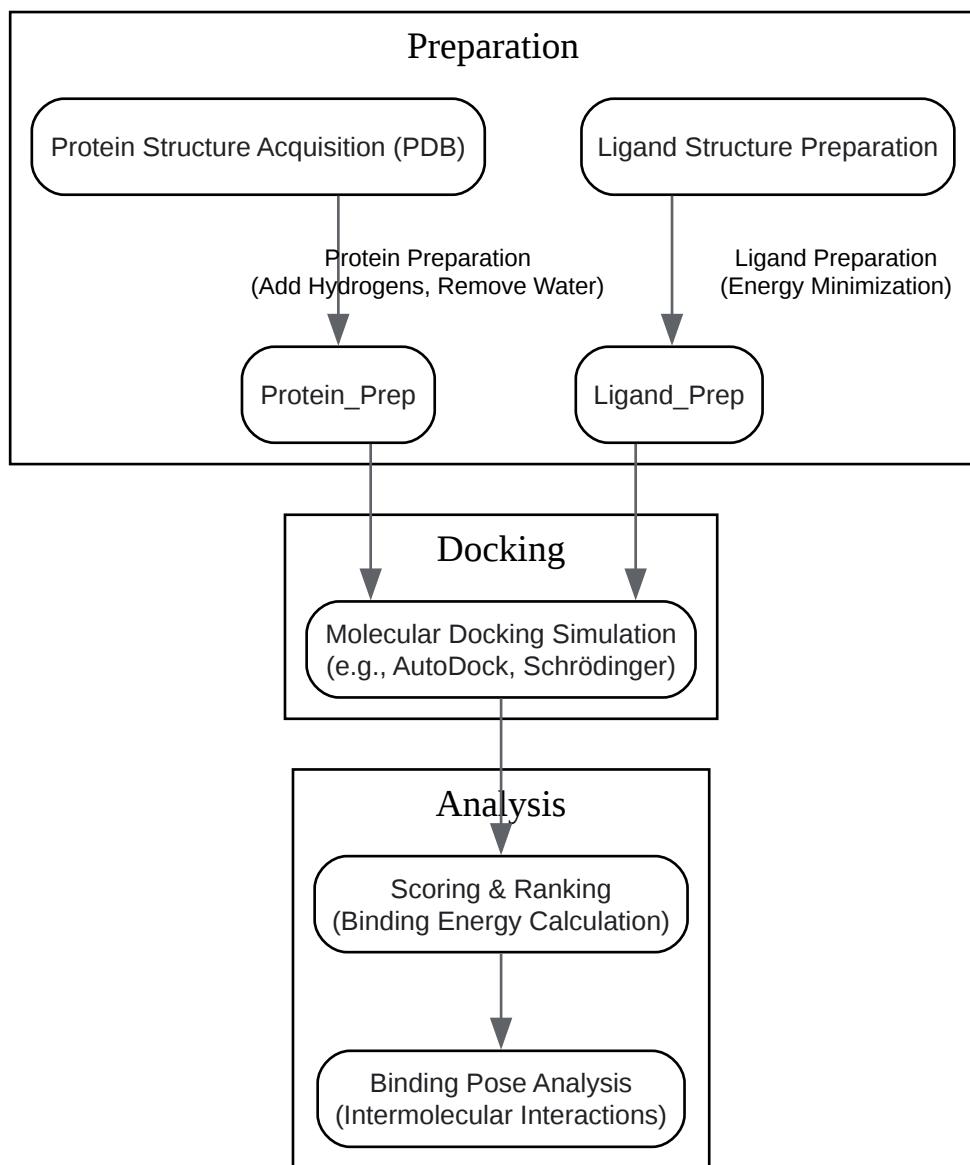
Note: The study highlights that compound 3e exhibited the best binding energy among the synthesized derivatives.[6][7]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results.

General Molecular Docking Workflow

The typical workflow for the molecular docking studies cited involves several key steps, as illustrated in the diagram below.



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Caption: General workflow of a molecular docking study.

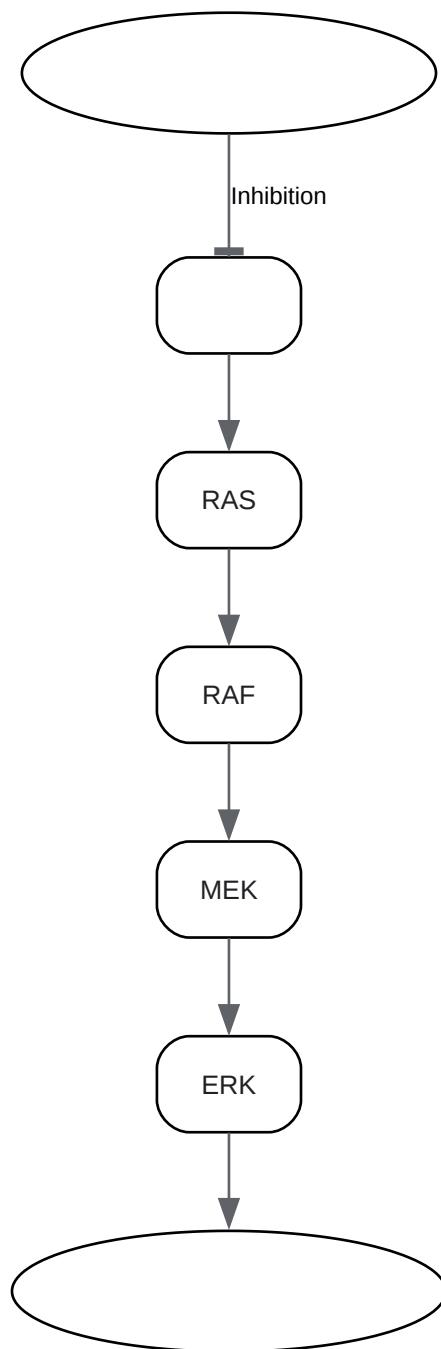
Specific Methodologies from Cited Studies

- **EGFR Docking:** The molecular docking of isoindolin-1-one derivatives with the human epidermal growth factor receptor (EGFR) kinase domain was performed using Schrödinger tools. The study aimed to determine the binding modes and affinity of the designed compounds.[4]

- Urease Docking: A molecular docking study was conducted to understand the interaction between isoindolin-1-ones fused to barbiturates and the Jack bean urease enzyme. The results were reported to be in harmony with the in vitro inhibitory activities.[5]
- General In-Silico Studies: For some isoindoline-1,3-dione analogues, in-silico studies, including molecular docking, were carried out using Discovery Studio Client version 4.1. The lib-dock method was employed to evaluate the binding mode and interactions at the binding site of various receptors like TNF- α , HDAC, and VEGF.[8]

Signaling Pathway Context

The inhibition of enzymes like EGFR by isoindoline derivatives can have significant downstream effects on cellular signaling pathways implicated in cancer.

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